Cas no 896604-05-0 (2-methoxy-5-methyl-N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide)

2-Methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole moiety, which contributes to its potential as a bioactive compound. The structural integration of a methoxy-substituted benzene ring and a methylphenyl-thiazole group enhances its binding affinity in molecular interactions, making it a candidate for pharmaceutical or agrochemical applications. Its well-defined chemical architecture allows for precise modifications, facilitating targeted research in drug discovery or material science. The compound’s stability under standard conditions and synthetic accessibility further underscore its utility in exploratory studies. Analytical characterization confirms high purity, ensuring reliability for experimental use.
2-methoxy-5-methyl-N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide structure
896604-05-0 structure
Product name:2-methoxy-5-methyl-N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide
CAS No:896604-05-0
MF:C20H22N2O3S2
MW:402.530282497406
CID:5479731

2-methoxy-5-methyl-N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 2-methoxy-5-methyl-N-[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]-
    • 2-methoxy-5-methyl-N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide
    • Inchi: 1S/C20H22N2O3S2/c1-14-4-7-16(8-5-14)20-22-17(13-26-20)10-11-21-27(23,24)19-12-15(2)6-9-18(19)25-3/h4-9,12-13,21H,10-11H2,1-3H3
    • InChI Key: VJSXNJKAKOKTDE-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2=CSC(C3=CC=C(C)C=C3)=N2)(=O)=O)=CC(C)=CC=C1OC

2-methoxy-5-methyl-N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2597-0015-20μmol
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2597-0015-1mg
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2597-0015-30mg
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2597-0015-2mg
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2597-0015-3mg
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2597-0015-10μmol
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2597-0015-40mg
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2597-0015-10mg
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2597-0015-20mg
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2597-0015-25mg
2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
896604-05-0 90%+
25mg
$109.0 2023-05-16

Additional information on 2-methoxy-5-methyl-N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide

Compound CAS No 896604-05-0: 2-Methoxy-5-Methyl-N-{2-[2-(4-Methylphenyl)-1,3-Thiazol-4-Yl]Ethyl}Benzene-1-Sulfonamide

The compound CAS No 896604-05-0, also known as 2-methoxy-5-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The structure of this molecule is characterized by a benzene ring substituted with methoxy and methyl groups, a thiazole ring system, and a sulfonamide functional group, making it a complex yet intriguing target for chemical research.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like thiazoles in drug design. The thiazole moiety in this compound contributes to its unique pharmacokinetic properties, including improved bioavailability and enhanced stability. Studies have shown that the presence of the thiazole ring can significantly influence the molecule's ability to interact with biological targets, such as enzymes and receptors. For instance, researchers have reported that analogs of this compound exhibit potent inhibitory activity against certain kinase enzymes, which are critical in various disease pathways.

The sulfonamide group in CAS No 896604-05-0 plays a pivotal role in modulating the molecule's pharmacodynamic properties. Sulfonamides are known to form strong hydrogen bonds with biological targets, enhancing their binding affinity and selectivity. This feature makes them valuable in designing drugs with high efficacy and minimal off-target effects. Recent studies have demonstrated that sulfonamide-containing compounds can effectively inhibit protein-protein interactions (PPIs), a challenging area in drug development due to the lack of druggable pockets in many PPI interfaces.

The methoxy and methyl substituents on the benzene ring contribute to the molecule's lipophilicity and solubility profiles. These properties are crucial for ensuring that the compound can traverse biological membranes and reach its intended site of action. Moreover, the methyl group at position 5 of the benzene ring may act as a directing group for further chemical modifications, enabling researchers to explore structural variations that could optimize the compound's therapeutic potential.

From a synthetic perspective, the construction of CAS No 896604-05-0 involves multi-step reactions that highlight the versatility of modern organic chemistry techniques. The synthesis typically begins with the preparation of intermediates containing the thiazole ring system, followed by coupling reactions to introduce the sulfonamide group. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to streamline the synthesis process and improve yields.

Preclinical studies on CAS No 896604-05-0 have revealed promising results in cellular models of diseases such as cancer and inflammation. For example, experiments have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. Additionally, its anti-inflammatory effects have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are central players in inflammatory responses.

One of the most exciting aspects of this compound is its potential for further optimization through medicinal chemistry approaches. By modifying substituents on both the benzene ring and the thiazole moiety, researchers can explore a wide range of structural variations that may enhance potency, selectivity, or pharmacokinetic properties. For instance, introducing electron-withdrawing groups on the benzene ring could increase the compound's binding affinity to target proteins.

In conclusion, CAS No 896604-05-0 represents a compelling example of how advanced chemical design can lead to molecules with significant therapeutic potential. Its unique structure combines functional groups known for their biological relevance with structural features that facilitate further exploration and optimization. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound stands at the forefront of innovative drug development efforts.

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